2,2-Difluoro-5-isocyanato-1,3-benzodioxole

Overview

Description

Synthesis Analysis

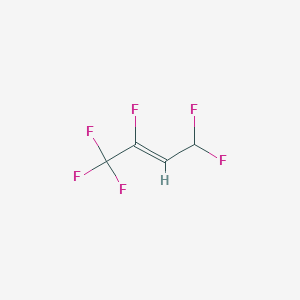

The synthesis of 2,2-Difluoro-1,3-benzodioxole involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst selected from potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, and quaternary ammonium hydrogen fluoride .Molecular Structure Analysis

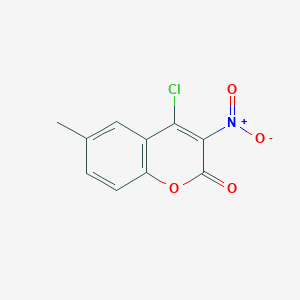

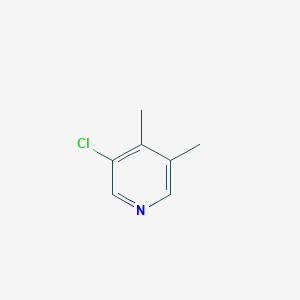

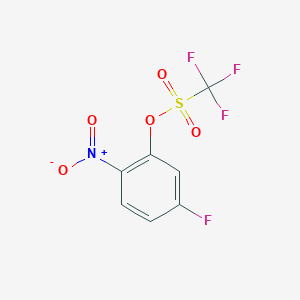

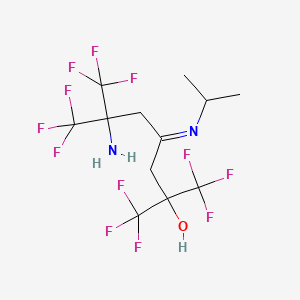

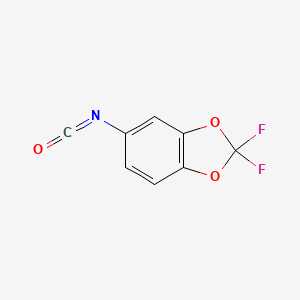

The molecular formula of 2,2-Difluoro-5-isocyanato-1,3-benzodioxole is C8H3F2NO3. It is an aromatic compound that contains a benzodioxole ring, fluorine groups, and an isocyanate functional group.Chemical Reactions Analysis

Pseudomonas putida F1 catalyzed defluorination of 2,2-Difluoro-1,3-benzodioxole at an initial rate of 2,100 nmol/h per mg cellular protein . This is orders of magnitude higher than previously reported microbial defluorination rates with multiply fluorinated carbon atoms .Scientific Research Applications

Organometallic Methodology

A study by Schlosser et al. (2003) highlights the conversion of 2,2-difluoro-1,3-benzodioxole into various new derivatives, showcasing its role in organometallic synthesis. This process involves trapping the lithiated species of the compound with different electrophiles, leading to the production of various carboxylic acids, ketones, aldehydes, and amines, underlining the compound's versatility in chemical synthesis (Schlosser, Gorecka, & Castagnetti, 2003).

Medicinal Chemistry

In the realm of medicinal chemistry, Catalani et al. (2010) reported the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2,2-difluorobenzodioxole. This compound is a potential metabolically stable derivative of the benzodioxole fragment, indicating its significance in the development of new medicinal compounds (Catalani, Paio, & Perugini, 2010).

Enantioselective Catalysts

Leroux et al. (2004) synthesized atropisomeric bisphosphines derived from 2,2-difluoro-1,3-benzodioxole, which exhibit potential as ligands for enantioselective catalysts. This indicates its application in asymmetric synthesis and catalysis (Leroux, Gorecka, & Schlosser, 2004).

Heavy-Halogen Migrations

Another study by Gorecka et al. (2004) explored the bromine migration in lithiated 4-bromo-2,2-difluoro-1,3-benzodioxoles, which opens pathways for the structural elaboration of this compound, demonstrating its utility in developing structurally diverse molecules (Gorecka, Leroux, & Schlosser, 2004).

Anticancer and Antibacterial Agents

Gupta et al. (2016) conducted a study on 2-phenyl 1,3-benzodioxole derivatives for their anticancer, antibacterial, and DNA binding potential. This research underscores the role of benzodioxole derivatives, like 2,2-Difluoro-5-isocyanato-1,3-benzodioxole, in the development of new therapeutic agents (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).

Insecticidal Activities

Liu et al. (2019) synthesized heptafluoroisopropyl substituted 2,2-difluoro-1,3-benzodioxol-5-acetamide derivatives, which demonstrated significant insecticidal activities. This highlights the potential of this compound in developing novel pesticides (Liu, Zhu, Pei, Zhang, Zhang, Wang, & Tan, 2019).

Mechanism of Action

Target of Action

It’s known that isocyanates, a class to which this compound belongs, often target proteins and nucleic acids in cells, reacting with them to form covalent bonds .

Mode of Action

It’s known that the compound undergoes biodegradation . The degradation pathway is initiated by successive hydroxylation and carbonylation of the pyrrole moiety and disruption of the oxidized cyanopyrrole ring at the NH-C bond .

Biochemical Pathways

The compound is involved in a degradation pathway that results in the formation of several transformation products . The detection of 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid verifies the decyanation and deamination of the molecule, whereas its conversion to the tentatively identified compound 2,3-dihydroxybenzoic acid indicates its defluorination .

Pharmacokinetics

The compound’s biodegradation suggests that it may be metabolized in organisms .

Result of Action

The result of the compound’s action is the formation of several transformation products through a degradation pathway . This suggests that the compound may be metabolized and broken down in organisms, potentially leading to various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2-Difluoro-5-isocyanato-1,3-benzodioxole. For instance, the compound’s degradation was observed under microaerophilic conditions . This suggests that oxygen levels in the environment may play a role in the compound’s action and stability .

Safety and Hazards

Future Directions

The future directions of 2,2-Difluoro-5-isocyanato-1,3-benzodioxole research could involve exploring its potential applications in various fields due to its unique chemical properties. Additionally, further studies could investigate the defluorination of 2,2-Difluoro-5-isocyanato-1,3-benzodioxole-containing compounds in the environment .

properties

IUPAC Name |

2,2-difluoro-5-isocyanato-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO3/c9-8(10)13-6-2-1-5(11-4-12)3-7(6)14-8/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWPPMDZJABPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=C=O)OC(O2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-5-isocyanato-1,3-benzodioxole | |

CAS RN |

75289-25-7 | |

| Record name | 2,2-Difluoro-5-isocyanato-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.